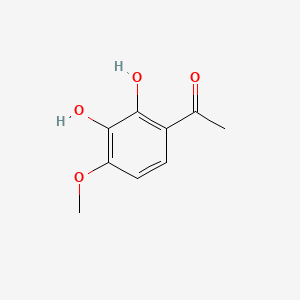

2,3-Dihydroxy-4-Methoxyacetophenone

Beschreibung

has neuroprotective activity; isolated from Cynenchum paniculatum; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2,3-dihydroxy-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5(10)6-3-4-7(13-2)9(12)8(6)11/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCONERRCKOKCHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274518 | |

| Record name | 1-(2,3-Dihydroxy-4-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708-53-2 | |

| Record name | 708-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,3-Dihydroxy-4-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3'-Dihydroxy-4'-methoxyacetophenone Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Neuroprotective Effects of 2,3-Dihydroxy-4-Methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxy-4-methoxyacetophenone, a phenolic compound isolated from the medicinal plant Cynanchum paniculatum, has emerged as a promising candidate for neuroprotective therapies. This technical guide synthesizes the current scientific knowledge on its neuroprotective and cognitive-enhancing effects. In vitro studies have demonstrated its ability to protect neuronal cells from glutamate-induced excitotoxicity, a key pathological mechanism in various neurodegenerative diseases. The primary mechanisms of action appear to be rooted in its potent antioxidant properties and its capacity to mitigate intracellular calcium dysregulation. In vivo research in animal models of cognitive impairment has further substantiated its therapeutic potential by demonstrating significant improvements in learning and memory. This document provides a detailed overview of the experimental data, methodologies, and putative signaling pathways associated with the neuroprotective effects of this compound, offering a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, represent a growing global health challenge. A common underlying factor in the pathology of these conditions is neuronal cell death triggered by oxidative stress and excitotoxicity. Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, can induce neuronal damage and death when present in excessive concentrations. This phenomenon, known as glutamate-induced excitotoxicity, leads to an overproduction of reactive oxygen species (ROS) and an uncontrolled influx of intracellular calcium ([Ca²⁺]i), ultimately culminating in apoptosis or necrosis of neuronal cells.

This compound is a naturally occurring acetophenone (B1666503) that has been identified as a potent neuroprotective agent.[1][2] Its chemical structure, featuring hydroxyl and methoxy (B1213986) moieties on a phenyl ring, is characteristic of phenolic compounds known for their antioxidant capabilities. This guide will delve into the quantitative data supporting its neuroprotective efficacy, the detailed experimental protocols used to ascertain these effects, and the molecular signaling pathways through which it is proposed to act.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of this compound have been quantified in both in vitro and in vivo models. The following tables summarize the key findings from preclinical studies.

Table 1: In Vitro Neuroprotective Activity

| Cell Line | Insult | Endpoint | Parameter | Value | Reference |

| HT22 (mouse hippocampal) | Glutamate | Cell Viability | EC₅₀ | 10.94 μM | [2] |

Table 2: In Vivo Cognitive-Enhancing Effects

| Animal Model | Condition | Treatment Dose (p.o.) | Behavioral Test | Outcome | Reference |

| Mice | Scopolamine-induced amnesia | 50 mg/kg | Morris Water Maze | Improved spatial memory | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for further investigation.

In Vitro Neuroprotection Assay in HT22 Cells

This protocol details the methodology used to assess the protective effects of this compound against glutamate-induced toxicity in the HT22 mouse hippocampal cell line.

3.1.1. Cell Culture and Treatment

-

Cell Line: HT22 mouse hippocampal cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding Density: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well.

-

Compound Treatment: After 24 hours of incubation, cells are pre-treated with various concentrations of this compound for 1 hour.

-

Glutamate Exposure: Following pre-treatment, glutamate is added to a final concentration of 5 mM, and the cells are incubated for an additional 24 hours.

3.1.2. Cell Viability Assessment (MTT Assay)

-

Reagent Preparation: A stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is prepared at 5 mg/mL in phosphate-buffered saline (PBS).

-

Assay Procedure:

-

After the 24-hour glutamate incubation, the culture medium is removed.

-

100 µL of fresh medium and 10 µL of the MTT stock solution are added to each well.

-

The plate is incubated for 4 hours at 37°C.

-

The medium containing MTT is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The EC₅₀ value is calculated using a dose-response curve.

In Vivo Cognitive Function Assessment in a Scopolamine-Induced Mouse Model

This protocol describes the Morris water maze test used to evaluate the effects of this compound on spatial learning and memory in mice with scopolamine-induced amnesia.

3.2.1. Animals and Treatment

-

Animals: Male ICR mice.

-

Acclimation: Animals are acclimated for at least one week before the experiment.

-

Drug Administration:

-

This compound is administered orally (p.o.) at a dose of 50 mg/kg.

-

Scopolamine (1 mg/kg) is administered intraperitoneally (i.p.) 30 minutes before the training trials to induce memory impairment.

-

3.2.2. Morris Water Maze Apparatus and Procedure

-

Apparatus: A circular pool (120 cm in diameter and 45 cm in height) filled with water maintained at 22 ± 2°C. The water is made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.

-

Training Trials:

-

Mice undergo four training trials per day for five consecutive days.

-

For each trial, the mouse is gently placed into the water at one of four starting positions.

-

The mouse is allowed to swim freely for 60 seconds to find the hidden platform.

-

If the mouse fails to find the platform within 60 seconds, it is guided to the platform and allowed to remain there for 10 seconds.

-

The time to find the platform (escape latency) is recorded.

-

-

Probe Trial:

-

On the sixth day, the platform is removed from the pool.

-

Each mouse is allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) is recorded.

-

-

Data Analysis: The escape latency during the training trials and the time spent in the target quadrant during the probe trial are analyzed to assess spatial learning and memory.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are believed to be mediated through multiple interconnected signaling pathways, primarily revolving around its antioxidant and calcium-modulating properties.

Antioxidant Signaling Pathway

Glutamate-induced excitotoxicity leads to a massive increase in intracellular ROS, causing oxidative damage to cellular components. This compound, as a phenolic compound, can directly scavenge these free radicals. Furthermore, it is hypothesized to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Caption: Proposed Nrf2-ARE antioxidant signaling pathway.

Calcium Homeostasis Pathway

Excessive glutamate receptor activation leads to a massive influx of Ca²⁺ into the neuron, triggering a cascade of neurotoxic events, including mitochondrial dysfunction and activation of apoptotic pathways. This compound has been shown to inhibit this glutamate-induced [Ca²⁺]i accumulation, thereby preserving cellular homeostasis.

Caption: Inhibition of calcium influx signaling pathway.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures used to characterize the neuroprotective effects of this compound.

Caption: Overall experimental workflow.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the neuroprotective and cognitive-enhancing properties of this compound. Its ability to counteract glutamate-induced excitotoxicity and oxidative stress in vitro, coupled with its efficacy in an in vivo model of memory impairment, positions it as a compelling candidate for further preclinical and, potentially, clinical development.

Future research should focus on:

-

Elucidating Detailed Molecular Mechanisms: Further studies are needed to definitively confirm the activation of the Nrf2 pathway and to identify other potential molecular targets.

-

Pharmacokinetic and Pharmacodynamic Studies: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential.

-

Efficacy in Other Neurodegenerative Models: Investigating its effects in animal models of other neurodegenerative diseases, such as Parkinson's or Huntington's disease, would broaden its therapeutic potential.

-

Safety and Toxicology Studies: Comprehensive safety and toxicology assessments are a prerequisite for any potential clinical application.

References

Unraveling the Neuroprotective and Cognitive-Enhancing Potential of 2,3-Dihydroxy-4-Methoxyacetophenone: A Technical Guide

For Immediate Release

Shanghai, China – December 7, 2025 – A comprehensive technical guide released today details the mechanism of action of 2,3-dihydroxy-4-methoxyacetophenone, a promising natural compound with significant neuroprotective and cognitive-enhancing properties. This in-depth whitepaper, tailored for researchers, scientists, and drug development professionals, consolidates current scientific knowledge, presenting quantitative data, detailed experimental protocols, and novel signaling pathway visualizations to elucidate the compound's therapeutic potential.

Core Mechanism of Action: A Multi-Faceted Approach

This compound, a phenolic compound, exerts its primary therapeutic effects through a combination of potent antioxidant activity and modulation of intracellular calcium signaling. These actions synergistically protect neuronal cells from excitotoxicity and improve cognitive functions, positioning it as a candidate for further investigation in the context of neurodegenerative disorders.

The compound has demonstrated a significant ability to protect HT22 hippocampal cells from glutamate-induced cell death, a common in vitro model for studying neuronal damage. This protective effect is quantifiable, with an effective concentration (EC50) of 10.94 μM.[1] A key aspect of this neuroprotection is the compound's ability to inhibit the accumulation of intracellular calcium ([Ca2+]) following excitotoxic insult, a critical event in the cascade leading to neuronal apoptosis.[1]

Quantitative Analysis of Bioactivity

To provide a clear and comparative overview of the compound's efficacy, the following table summarizes the key quantitative data available.

| Parameter | Assay | Cell Line/Model | Value | Reference |

| Neuroprotection | Glutamate-induced cell death | HT22 | EC50: 10.94 μM | [1] |

| Cognitive Enhancement | Scopolamine-induced amnesia | Mice (in vivo) | Improvement in spatial memory at 50 mg/kg | [1] |

Elucidating the Signaling Pathways

While the broad strokes of antioxidant activity and calcium influx inhibition are established, the precise molecular pathways are still under active investigation. Based on studies of structurally similar acetophenones and chalcones, the neuroprotective and potential anti-inflammatory effects of this compound are hypothesized to involve the following signaling pathways:

-

Nrf2-ARE Pathway: Structurally related compounds have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[2][3] This pathway is a master regulator of cellular antioxidant defenses, upregulating the expression of numerous protective enzymes.

-

NF-κB and MAPK Signaling: The anti-inflammatory properties of similar phenolic compounds are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[4][5][6] These pathways are central to the production of pro-inflammatory mediators.

The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathways and the experimental workflow for assessing the neuroprotective effects of this compound.

Caption: Hypothesized neuroprotective mechanism of this compound.

Caption: Experimental workflow for evaluating the bioactivity of the compound.

Detailed Experimental Protocols

A critical component of this technical guide is the inclusion of detailed methodologies for key experiments, enabling reproducibility and further research.

Glutamate-Induced Cytotoxicity Assay in HT22 Cells

-

Cell Culture: HT22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing varying concentrations of this compound.

-

Induction of Excitotoxicity: Following a pre-incubation period with the compound, glutamate is added to the wells at a final concentration known to induce cell death.

-

Assessment of Cell Viability: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and cell viability is expressed as a percentage of the control group.

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

-

Cell Preparation: HT22 cells are seeded on glass coverslips.

-

Dye Loading: Cells are loaded with the ratiometric calcium indicator Fura-2 AM (acetoxymethyl ester) in a physiological buffer.

-

Fluorescence Imaging: The coverslips are mounted on a fluorescence microscope equipped with a dual-wavelength excitation system (340 nm and 380 nm) and an emission filter at 510 nm.

-

Data Acquisition and Analysis: The ratio of fluorescence intensities at the two excitation wavelengths is calculated to determine the intracellular calcium concentration. Changes in this ratio following glutamate stimulation with and without the presence of this compound are monitored over time.

Future Directions and Implications

The evidence compiled in this technical guide strongly suggests that this compound is a compelling candidate for further preclinical and clinical development. Its multifaceted mechanism of action, targeting both oxidative stress and calcium dysregulation, offers a promising therapeutic strategy for complex neurodegenerative diseases. Future research should focus on elucidating the specific molecular targets within the Nrf2, NF-κB, and MAPK pathways and conducting more extensive in vivo studies to establish its efficacy and safety profile for potential therapeutic applications.

References

- 1. This compound | Calcium Channel | TargetMol [targetmol.com]

- 2. Protective Effect of 2',3'-Dihydroxy-4',6'-dimethoxychalcone on Glutamate-Induced Neurotoxicity in Primary Cortical Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Biological Activity of 2,3-Dihydroxy-4-Methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxy-4-methoxyacetophenone is a phenolic compound that has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its biological activities, focusing on its neuroprotective, antioxidant, and potential anti-inflammatory and enzyme-inhibiting effects. The information is presented with detailed experimental protocols and quantitative data to support further research and development.

Neuroprotective Activity

This compound has demonstrated significant neuroprotective effects in both in vitro and in vivo models.

In Vitro Neuroprotection in HT22 Cells

The compound has been shown to protect murine hippocampal HT22 cells from glutamate-induced cytotoxicity. This model is widely used to study oxidative stress-related neuronal cell death.

Quantitative Data:

| Assay | Endpoint | Result | Reference |

| Glutamate-Induced Cytotoxicity in HT22 Cells | EC50 | 10.94 µM | [1] |

Mechanism of Action: The neuroprotective effect is associated with the compound's ability to inhibit the accumulation of intracellular calcium ([Ca2+]) following glutamate (B1630785) exposure, a key event in the excitotoxicity cascade.[1]

Experimental Protocol: Glutamate-Induced Cytotoxicity Assay in HT22 Cells

This protocol outlines the determination of the neuroprotective effect of this compound against glutamate-induced cell death in the HT22 hippocampal cell line using the MTT assay.

Materials:

-

HT22 murine hippocampal cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Glutamate

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HT22 cells in 96-well plates at a density of 1 x 104 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubation: Incubate the cells for 24 hours to allow for attachment.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).

-

Glutamate Exposure: Induce cytotoxicity by adding a final concentration of 5 mM glutamate to the wells (excluding the control group).

-

Incubation: Incubate the plates for 24 hours.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group. The EC50 value can be determined by plotting cell viability against the concentration of the compound.

Experimental Workflow for In Vitro Neuroprotection Assay

Caption: Workflow of the glutamate-induced cytotoxicity assay in HT22 cells.

In Vivo Cognitive Enhancement

Oral administration of this compound has been shown to ameliorate scopolamine-induced memory impairment in mice, as assessed by the Morris water maze test.

Quantitative Data:

| Animal Model | Treatment | Dosage | Outcome | Reference |

| Scopolamine-induced amnesic mice | This compound | 50 mg/kg (p.o.) | Improved impairment of spatial memory | [1] |

Experimental Protocol: Morris Water Maze for Scopolamine-Induced Amnesia

This protocol describes the Morris water maze test to evaluate the effect of this compound on spatial learning and memory in a mouse model of scopolamine-induced amnesia.

Materials:

-

Male ICR mice

-

Morris water maze (circular pool, platform, tracking software)

-

This compound

-

Vehicle (e.g., saline with 0.5% Tween 80)

Procedure:

-

Acclimatization: Acclimatize the mice to the experimental room and handling for at least one week before the experiment.

-

Apparatus: A circular pool (e.g., 120 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.

-

Training:

-

For 4 consecutive days, each mouse is subjected to 4 trials per day.

-

In each trial, the mouse is gently placed into the water at one of four starting positions (N, S, E, W).

-

The mouse is allowed to swim freely to find the hidden platform. If the mouse does not find the platform within 60 seconds, it is gently guided to it.

-

The mouse is allowed to remain on the platform for 20 seconds.

-

-

Drug Administration:

-

On the test day, administer this compound (50 mg/kg, p.o.) or vehicle.

-

After 60 minutes, induce amnesia by administering scopolamine (1 mg/kg, i.p.).

-

-

Probe Test:

-

30 minutes after scopolamine injection, remove the platform from the pool.

-

Allow each mouse to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located).

-

-

Data Analysis: Compare the time spent in the target quadrant between the different treatment groups.

Logical Flow of the Morris Water Maze Experiment

Caption: Experimental design of the Morris water maze test.

Antioxidant Activity

The neuroprotective effects of this compound are attributed, at least in part, to its antioxidant properties.[1] The antioxidant capacity can be evaluated using various in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a common method to assess antioxidant activity.

Materials:

-

DPPH

-

This compound

-

Ascorbic acid (positive control)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a stock solution of this compound in methanol or ethanol and make serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of percent inhibition versus concentration.

Experimental Protocol: ABTS Radical Scavenging Assay

The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay is another common method to evaluate antioxidant capacity.[2][3]

Materials:

-

ABTS

-

Potassium persulfate

-

Phosphate-buffered saline (PBS)

-

This compound

-

Trolox (positive control)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

ABTS Radical Cation (ABTS•+) Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

-

ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.

-

Reaction Mixture: In a 96-well plate, add 190 µL of the ABTS•+ working solution to 10 µL of each sample dilution.

-

Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of ABTS•+ scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

TEAC Determination: The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Potential Anti-inflammatory and Enzyme Inhibitory Activities

While direct evidence for the anti-inflammatory and broad enzyme inhibitory activities of this compound is limited, studies on structurally similar compounds suggest potential mechanisms of action.

Involvement of Signaling Pathways (Hypothesized)

Based on studies of related acetophenones and chalcones, it is plausible that this compound may exert anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB and MAPK. These pathways are central to the inflammatory response.

Hypothesized Anti-inflammatory Signaling Cascade

Caption: Hypothesized inhibition of inflammatory pathways by the compound.

Enzyme Inhibition

A structurally related compound, 2'-hydroxy-4'-methoxyacetophenone, has been shown to inhibit tyrosinase, an enzyme involved in melanin (B1238610) synthesis.

Quantitative Data for 2'-Hydroxy-4'-methoxyacetophenone:

| Enzyme | Inhibition Type | IC50 | Ki | Kis | Reference |

| Tyrosinase (diphenolase activity) | Mixed | 0.60 mmol/L | 0.08 mmol/L | 0.12 mmol/L |

This suggests that this compound could also be explored for its inhibitory effects on various enzymes.

Conclusion

This compound exhibits promising neuroprotective and antioxidant activities. Its ability to protect neurons from glutamate-induced toxicity and improve cognitive function in vivo highlights its potential as a lead compound for the development of therapies for neurodegenerative diseases. Further research is warranted to fully elucidate its mechanisms of action, particularly its effects on key signaling pathways, and to explore its potential anti-inflammatory and enzyme-inhibiting properties. The detailed protocols provided in this guide serve as a foundation for such future investigations.

References

2,3-Dihydroxy-4-Methoxyacetophenone: A Promising Neuroprotective Agent for Alzheimer's Disease Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2,3-Dihydroxy-4-methoxyacetophenone (DHMAP), a natural compound isolated from the plant Cynenchum paniculatum, is emerging as a significant molecule of interest in the field of neurodegenerative disease research.[1][2] Its potential as a neuroprotective agent has garnered attention, particularly for its therapeutic implications in Alzheimer's disease.[1][2][3][4] Preclinical studies have demonstrated that DHMAP can ameliorate cognitive deficits and protect neuronal cells from damage, suggesting its promise as a candidate for further investigation in the development of novel treatments for this debilitating condition.[2] This technical guide provides a comprehensive overview of the current research on DHMAP, focusing on its mechanism of action, experimental data, and detailed protocols for key assays.

Mechanism of Action

The primary neuroprotective mechanism of this compound is attributed to its potent antioxidant properties.[2][4] Research indicates that DHMAP exerts its cognitive-enhancing and neuroprotective effects by mitigating oxidative stress, a key pathological feature in Alzheimer's disease.[2] The compound has been shown to protect hippocampal neuronal cells (HT22) from glutamate-induced neurotoxicity.[2] This neurotoxic insult is known to induce an influx of calcium ions ([Ca2+]) and increase the production of reactive oxygen species (ROS), leading to cell death. DHMAP effectively inhibits this accumulation of intracellular [Ca2+] and demonstrates direct antioxidant activity, thereby protecting the neuronal cells.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The ameliorating effects of this compound on scopolamine-induced memory impairment in mice and its neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2',3'-Dihydroxy-4'-methoxyacetophenone | CAS:708-53-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. This compound | Calcium Channel | TargetMol [targetmol.com]

The Botanical Origin and Scientific Profile of 2,3-Dihydroxy-4-Methoxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the natural sources, experimental protocols for isolation and quantification, and the neuroprotective signaling pathways of 2,3-Dihydroxy-4-Methoxyacetophenone. This phenolic compound, primarily isolated from the medicinal herb Cynanchum paniculatum, has garnered significant interest for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This document synthesizes key findings from scientific literature to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Source

The principal natural source of this compound is the root of Cynanchum paniculatum (Bunge) Kitag., a perennial herbaceous plant belonging to the Asclepiadaceae family.[1][2][3] This plant has a history of use in traditional medicine. Modern phytochemical analyses have identified a diverse array of bioactive compounds within Cynanchum paniculatum, including various acetophenones, C21 steroids, and alkaloids.

Quantitative Data

While specific quantitative data for this compound in Cynanchum paniculatum is not extensively reported, a study on the simultaneous determination of ten bioactive compounds in the roots of this plant provides valuable context for the concentration of related phenolic compounds. The quantities of various acetophenones and other phenolic compounds were determined using High-Performance Liquid Chromatography (HPLC).

| Compound | Amount (mg/g of extract) |

| Paeonol | 10.23 |

| 4-Acetylphenol | 0.15 |

| 2,5-Dihydroxy-4-methoxyacetophenone | 0.86 |

| 4-O-methyl ether gallacetophenone | Not Quantified |

| Acetoveratrone | 0.08 |

| Vanillic acid | 0.21 |

| Resacetophenone | 0.11 |

| m-Acetylphenol | 0.04 |

Table 1: Quantitative analysis of selected bioactive compounds from the roots of Cynanchum paniculatum. Data adapted from a study on simultaneous determination of bioactive compounds.[4] Note: this compound was not among the ten compounds quantified in this specific study, but the data for the isomeric 2,5-Dihydroxy-4-methoxyacetophenone is included for reference.

Experimental Protocols

Extraction and Isolation

The isolation of this compound from the roots of Cynanchum paniculatum typically involves a multi-step process combining solvent extraction and chromatographic techniques. The following is a representative protocol synthesized from methodologies reported for the isolation of acetophenones and other constituents from Cynanchum species.

3.1.1. Plant Material and Extraction

-

Preparation of Plant Material: The dried roots of Cynanchum paniculatum are ground into a fine powder.

-

Solvent Extraction: The powdered root material is extracted with 80% methanol (B129727) at room temperature using maceration or ultrasonication. The extraction is repeated multiple times to ensure exhaustive recovery of the phytochemicals. The resulting extracts are combined and concentrated under reduced pressure to yield a crude methanol extract.

3.1.2. Solvent Partitioning

The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This step fractionates the crude extract based on the polarity of its constituents. Acetophenones are typically found in the chloroform and ethyl acetate fractions.

3.1.3. Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The chloroform or ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate, or chloroform and methanol, to separate the components based on their affinity for the stationary phase. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using a Sephadex LH-20 column with methanol as the eluent. This step separates compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification to obtain high-purity this compound is achieved using preparative HPLC with a C18 column and a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient.

Quantification by HPLC

A validated HPLC method can be employed for the quantitative analysis of this compound in plant extracts. The following protocol is adapted from a published method for the analysis of related compounds in Cynanchum paniculatum.[4]

3.2.1. Instrumentation and Conditions

-

HPLC System: An HPLC system equipped with a diode array detector (DAD) or a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using (A) water with 0.1% phosphoric acid and (B) acetonitrile. A typical gradient might start at 10% B, increasing to 50% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of the standard compound, typically around 280 nm for phenolic compounds.

-

Injection Volume: 10 µL.

3.2.2. Standard and Sample Preparation

-

Standard Solution: A stock solution of purified this compound is prepared in methanol. A series of dilutions are made to create a calibration curve.

-

Sample Solution: A precisely weighed amount of the dried plant extract is dissolved in methanol, sonicated, and filtered through a 0.45 µm syringe filter before injection.

3.2.3. Data Analysis

The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve generated from the standard solutions.

Signaling Pathways

This compound has demonstrated significant neuroprotective effects, particularly against glutamate-induced neurotoxicity, which is a key pathological mechanism in several neurodegenerative diseases.[3] The proposed mechanism of action involves the modulation of intracellular calcium levels and antioxidant pathways. While the complete signaling cascade is still under investigation, a plausible pathway involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

Mechanism of Action:

-

Inhibition of Glutamate-Induced Calcium Influx: Glutamate, an excitatory neurotransmitter, can induce excessive calcium influx into neurons, leading to excitotoxicity and cell death. This compound has been shown to inhibit this accumulation of intracellular calcium.[3][5]

-

Activation of the Nrf2-ARE Pathway: It is hypothesized that this compound, like other phenolic compounds, can activate the Nrf2 transcription factor. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. In the presence of oxidative stress or activators like this compound, Nrf2 translocates to the nucleus.

-

Upregulation of Antioxidant Enzymes: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for various antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

-

Reduction of Oxidative Stress: The upregulation of these antioxidant enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress and protecting neurons from damage and apoptosis.

Conclusion and Future Directions

This compound, a natural product from Cynanchum paniculatum, exhibits promising neuroprotective properties. Its ability to mitigate glutamate-induced neurotoxicity through the inhibition of calcium influx and potential activation of the Nrf2-ARE antioxidant pathway makes it a compelling candidate for further investigation in the context of neurodegenerative disorders. Future research should focus on elucidating the precise molecular targets and a more detailed characterization of its signaling cascade. Furthermore, comprehensive in vivo studies are warranted to validate its therapeutic potential for conditions such as Alzheimer's disease. The development of standardized and optimized protocols for its extraction, purification, and quantification will be crucial for advancing its research and potential clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Protective Effect of 2',3'-Dihydroxy-4',6'-dimethoxychalcone on Glutamate-Induced Neurotoxicity in Primary Cortical Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The ameliorating effects of this compound on scopolamine-induced memory impairment in mice and its neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phcog.com [phcog.com]

- 5. This compound | Calcium Channel | TargetMol [targetmol.com]

Chemical and physical properties of 2,3-Dihydroxy-4-Methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activities of 2,3-Dihydroxy-4-Methoxyacetophenone. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound, particularly in the context of neurodegenerative diseases. All quantitative data is presented in structured tables for ease of reference, and detailed methodologies for key experiments are provided. Furthermore, this guide includes mandatory visualizations of relevant signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the compound's mechanism of action and its evaluation process.

Chemical and Physical Properties

This compound, a substituted acetophenone, is a natural product that has garnered attention for its potential therapeutic properties. A summary of its key chemical and physical data is provided below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | [1][2] |

| Molecular Weight | 182.17 g/mol | [1][2] |

| CAS Number | 708-53-2 | [1][2] |

| IUPAC Name | 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone | [3] |

| Synonyms | Gallacetophenone-4'-methyl Ether, 3'-Hydroxypaeonol | [2] |

| Appearance | Powder | [4] |

Solubility Data

The solubility of a compound is a critical parameter for its formulation and delivery in biological systems.

| Solvent | Solubility | Notes |

| DMSO | Soluble | [4] |

| Chloroform | Soluble | [4] |

| Dichloromethane (B109758) | Soluble | [4] |

| Ethyl Acetate | Soluble | [4] |

| Acetone | Soluble | [4] |

For enhanced solubility, warming the solution may be beneficial.[4]

Spectral Data

Detailed experimental spectral data for this compound is not widely available in public databases. The following sections provide general expectations for the spectra based on the compound's structure and available data for isomeric and related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the acetyl group protons. The chemical shifts and coupling constants will be influenced by the positions of the hydroxyl and methoxy groups on the aromatic ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the acetyl group, the aromatic carbons, the methoxy carbon, and the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the hydroxyl (O-H) stretching, carbonyl (C=O) stretching of the ketone, C-O stretching of the ether and phenols, and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (182.17 g/mol ). The fragmentation pattern would likely involve the loss of the acetyl group and other characteristic fragments.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound is the Friedel-Crafts acylation of 3,4-dimethoxyphenol (B20763). This method involves the reaction of 3,4-dimethoxyphenol with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.[5]

General Procedure:

-

To a cooled solution of 3,4-dimethoxyphenol in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise while maintaining a low temperature.

-

Slowly add the acylating agent (e.g., acetyl chloride) to the reaction mixture.

-

Allow the reaction to stir at a controlled temperature for a specified duration.

-

Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product using column chromatography on silica (B1680970) gel to obtain this compound.

Note: This is a generalized protocol and optimization of reaction conditions, including stoichiometry, temperature, and reaction time, is necessary to achieve a good yield.

Evaluation of Neuroprotective Activity

The neuroprotective effects of this compound can be assessed using in vitro and in vivo models of neurotoxicity. A common in vitro model is glutamate-induced excitotoxicity in neuronal cell cultures.

Protocol for In Vitro Neuroprotection Assay:

-

Cell Culture: Culture primary neurons or a neuronal cell line (e.g., HT22) in appropriate culture media.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined pre-incubation period.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic concentration of glutamate (B1630785).

-

Assessment of Cell Viability: After the incubation period with glutamate, assess cell viability using methods such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH).

-

Data Analysis: Calculate the percentage of cell viability in the treated groups compared to the vehicle-treated control and the glutamate-only treated group. The EC₅₀ value, the concentration at which the compound exerts 50% of its maximal protective effect, can be determined.

Biological Activity and Signaling Pathways

This compound has been identified as a neuroprotective agent with the potential for application in the treatment of neurodegenerative disorders like Alzheimer's disease.[1] Its mechanism of action is believed to involve its antioxidant properties and its ability to inhibit calcium ion ([Ca²⁺]) accumulation in neuronal cells.

Glutamate-Induced Excitotoxicity Signaling Pathway

Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate can lead to neuronal cell death through a process known as excitotoxicity. The following diagram illustrates this pathway.

Caption: Glutamate excitotoxicity pathway leading to neuronal cell death.

Neuroprotective Mechanism of this compound

As a phenolic compound, this compound likely exerts its antioxidant effects through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. This pathway upregulates the expression of various antioxidant enzymes, thereby protecting the cell from oxidative stress.

Caption: Proposed neuroprotective mechanism of the compound.

Experimental Workflow for Neuroprotective Drug Discovery

The evaluation of a potential neuroprotective compound typically follows a structured workflow, progressing from initial in vitro screening to more complex in vivo studies.

Caption: General workflow for neuroprotective drug discovery.

Conclusion

This compound is a promising natural compound with demonstrated neuroprotective properties. Its ability to mitigate glutamate-induced excitotoxicity through antioxidant and calcium-modulating mechanisms makes it a valuable candidate for further investigation in the context of neurodegenerative diseases. This technical guide provides a foundational resource for researchers to understand its chemical characteristics and to design further experimental studies to fully elucidate its therapeutic potential.

References

- 1. 2',4'-Dihydroxy-3'-methoxyacetophenone | C9H10O4 | CID 71384614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2',3'-Dihydroxy-4'-methoxyacetophenone Hydrate | C9H12O5 | CID 24820401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2',3'-Dihydroxy-4'-methoxyacetophenone | CAS:708-53-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,3-Dihydroxy-4-Methoxyacetophenone (CAS Number: 708-53-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxy-4-methoxyacetophenone, also known by its synonym Gallacetophenone-4'-methyl Ether, is a phenolic compound with the CAS number 708-53-2. This technical guide provides an in-depth overview of its chemical properties, biological activities, and potential therapeutic applications, with a focus on its neuroprotective effects. The document includes a compilation of its physicochemical data, detailed experimental protocols for its study, and a visual representation of the signaling pathways potentially involved in its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a substituted acetophenone (B1666503) with a molecular formula of C₉H₁₀O₄ and a molecular weight of 182.18 g/mol .[1][2] Its chemical structure features a catechol (1,2-dihydroxybenzene) moiety and a methoxy (B1213986) group attached to the acetophenone core. The presence of these functional groups, particularly the hydroxyl groups, is believed to contribute significantly to its biological activities, including its antioxidant properties.

| Property | Value | Reference |

| CAS Number | 708-53-2 | [1][2] |

| Synonyms | Gallacetophenone-4'-methyl Ether | [1] |

| Molecular Formula | C₉H₁₀O₄ | [1][2] |

| Molecular Weight | 182.18 g/mol | [1][2] |

| Appearance | White to yellow solid | [3] |

Biological Activities and Mechanism of Action

The primary biological activity of this compound highlighted in the literature is its neuroprotective effect.[3] This activity has been primarily investigated in the context of glutamate-induced neurotoxicity, a key pathological process in various neurodegenerative diseases.

Neuroprotective Effects

-

Protection against Glutamate-Induced Excitotoxicity: Studies have shown that this compound can protect neuronal cells, specifically the HT22 hippocampal cell line, from glutamate-induced cell death. Glutamate (B1630785), at high concentrations, can induce oxidative stress and subsequent cell death in neuronal cells that lack ionotropic glutamate receptors, such as HT22 cells.

-

Inhibition of Calcium Influx: One of the proposed mechanisms for its neuroprotective action is the inhibition of intracellular calcium ([Ca²⁺]) accumulation. Excessive calcium influx is a critical event in the excitotoxic cascade, leading to mitochondrial dysfunction and activation of cell death pathways.

-

Antioxidant Activity: The compound has demonstrated antioxidant properties, which are likely central to its neuroprotective effects. The catechol moiety is a well-known scavenger of reactive oxygen species (ROS), and by reducing oxidative stress, the compound can mitigate the downstream damaging effects of glutamate.

Potential Signaling Pathways

While the precise signaling pathways modulated by this compound are not yet fully elucidated, based on its known activities and the mechanisms of similar phenolic compounds, a potential mechanism can be proposed. The neuroprotective effect against glutamate toxicity in HT22 cells is known to involve the modulation of oxidative stress pathways.

The following diagram illustrates the generally accepted pathway of glutamate-induced neurotoxicity in HT22 cells:

Caption: Glutamate-induced neurotoxicity pathway in HT22 cells.

Based on its known antioxidant and calcium-inhibiting properties, this compound likely intervenes at key points in this pathway. The following diagram proposes the potential points of intervention:

Caption: Proposed intervention points of the compound.

Pharmacological Data

The following table summarizes the key quantitative pharmacological data available for this compound.

| Parameter | Value | Cell Line/Model | Condition | Reference |

| Neuroprotection (EC₅₀) | Not Reported | HT22 | Glutamate-induced toxicity | - |

| Cognitive Enhancement | Effective at 50 mg/kg (oral) | Mice | Scopolamine-induced memory impairment |

Experimental Protocols

In Vitro Neuroprotection Assay (HT22 Cell Line)

This protocol is a general guideline based on standard methods for assessing neuroprotection against glutamate-induced toxicity in HT22 cells.

Objective: To determine the protective effect of this compound against glutamate-induced cell death in HT22 hippocampal cells.

Materials:

-

HT22 murine hippocampal cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (CAS 708-53-2)

-

Glutamate solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the wells and add the medium containing the test compound. Incubate for 1-2 hours.

-

Glutamate Challenge: After the pre-incubation period, add glutamate to the wells to a final concentration of 5 mM (the optimal concentration may need to be determined empirically). A control group without glutamate and a glutamate-only group should be included.

-

Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

-

Cell Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the control group (untreated, no glutamate). Plot a dose-response curve to determine the EC₅₀ value of the compound.

The following workflow diagram illustrates the key steps of the in vitro neuroprotection assay:

Caption: Workflow for the in vitro neuroprotection assay.

Synthesis

A reported method for the synthesis of this compound involves the Friedel-Crafts acylation of pyrogallol (B1678534) 1-methyl ether with acetic acid.[1]

Reaction: Pyrogallol 1-methyl ether + Acetic Acid → this compound

Reagents and Conditions:

-

Catalyst: Zinc chloride (ZnCl₂) or Boron trifluoride (BF₃)

-

Temperature: Reflux (for ZnCl₂) or steam bath (for BF₃)

Conclusion and Future Directions

This compound (CAS 708-53-2) is a promising neuroprotective agent with demonstrated efficacy in cellular and animal models of neurotoxicity and cognitive impairment. Its mechanism of action is likely multifaceted, involving the attenuation of oxidative stress and the inhibition of calcium-mediated excitotoxicity.

For future research, it is imperative to:

-

Elucidate the specific molecular targets and signaling pathways modulated by this compound, including a definitive investigation into its potential role as a Nrf2 activator.

-

Conduct more extensive in vivo studies to evaluate its pharmacokinetic profile, safety, and efficacy in various models of neurodegenerative diseases.

-

Explore its potential for chemical modification to optimize its potency, selectivity, and drug-like properties.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound as a potential therapeutic agent.

References

The Multifaceted Role of 2,3-Dihydroxy-4-Methoxyacetophenone: A Technical Guide for Researchers

An In-depth Examination of a Plant Metabolite with Significant Therapeutic Potential

Abstract

2,3-Dihydroxy-4-methoxyacetophenone, a phenolic compound isolated from the medicinal plant Cynanchum paniculatum, has emerged as a molecule of significant interest for the scientific and drug development communities.[1][2] While its precise role as a plant metabolite in its native biological context is yet to be fully elucidated, extensive research has illuminated its potent neuroprotective, antioxidant, and anti-inflammatory properties in preclinical models. This technical guide synthesizes the current understanding of this compound, presenting its known biological activities, putative mechanisms of action, and relevant experimental data. This document is intended to serve as a comprehensive resource for researchers exploring its therapeutic applications.

Introduction: A Promising Natural Product

Acetophenones are a class of phenolic compounds widely distributed in the plant kingdom, often serving as precursors for more complex secondary metabolites or acting as defense compounds.[3][4][5] this compound is a specific acetophenone (B1666503) derivative that has been identified as a key bioactive constituent of Cynanchum paniculatum, a plant with a history of use in traditional medicine.[1] Its demonstrated efficacy in models of neurodegenerative disease and inflammation has positioned it as a valuable lead compound for drug discovery.

Role as a Plant Metabolite

While the specific functions of this compound within Cynanchum paniculatum are not yet definitively established, the roles of related acetophenones in other plant species offer valuable insights. Acetophenones are known to act as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack.[6][7] Additionally, some acetophenones exhibit allelopathic activity, influencing the growth of neighboring plants.[3][8][9] It is plausible that this compound contributes to the defense mechanisms of Cynanchum paniculatum.

Biosynthesis

The biosynthesis of acetophenones in plants generally originates from the phenylpropanoid pathway.[10][11][12][13][14] This core metabolic route converts the amino acid phenylalanine into a variety of phenolic compounds. While the specific enzymatic steps leading to this compound have not been characterized, a putative general pathway can be outlined.

Pharmacological Activities and Mechanisms of Action

The therapeutic potential of this compound lies in its significant pharmacological effects, which have been investigated in various in vitro and in vivo models.

Neuroprotective Effects

A key reported activity of this compound is its ability to protect neuronal cells from damage. Studies have shown that it can ameliorate cognitive impairment in scopolamine-induced amnesia models in mice.[2][15] In vitro, it protects HT22 hippocampal neuronal cells from glutamate-induced cell death.[1][15]

The proposed mechanism for its neuroprotective action involves the inhibition of intracellular calcium ion ([Ca2+]) accumulation and the mitigation of oxidative stress through its antioxidant activity.[2][15]

Antioxidant Activity

The antioxidant properties of this compound are central to its neuroprotective effects.[15] Phenolic compounds are well-known for their ability to scavenge free radicals, and this compound is no exception. Its antioxidant capacity contributes to the reduction of oxidative stress, a key factor in the pathology of numerous diseases.

Anti-inflammatory Effects

While direct studies on the anti-inflammatory properties of this compound are limited, related acetophenones have demonstrated significant anti-inflammatory activity.[16] The general mechanism for phenolic compounds involves the modulation of key inflammatory pathways, such as the NF-κB pathway, and the inhibition of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).

References

- 1. Neuroprotective compounds isolated from Cynanchum paniculatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Traveling across Life Sciences with Acetophenone-A Simple Ketone That Has Special Multipurpose Missions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2',6'-Dihydroxy-4'-methoxyacetophenone | C9H10O4 | CID 24135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. Allelochemicals and Signaling Chemicals in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors [frontiersin.org]

- 13. The Phenylpropanoid Case – It Is Transport That Matters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]

- 15. The ameliorating effects of this compound on scopolamine-induced memory impairment in mice and its neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Spectroscopic Profile of 2,3-Dihydroxy-4-Methoxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dihydroxy-4-Methoxyacetophenone, a valuable compound in medicinal chemistry and organic synthesis. This document is intended to serve as a core reference for researchers and professionals in drug development, offering detailed spectroscopic information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This information is crucial for the structural elucidation and quality control of the compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| Data not available in search results |

Note: Specific experimental spectroscopic data for this compound was not available in the provided search results. The tables are presented as a template for data organization. For comparison, spectroscopic data for related isomers and similar acetophenone (B1666503) derivatives can be found in various chemical databases and scientific literature.

Experimental Protocols

Detailed experimental protocols are essential for the replication of scientific findings and for ensuring the quality and consistency of spectroscopic data. The following sections outline generalized methodologies for the spectroscopic analysis of acetophenone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol) operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Transfer the solution to a standard 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as the ¹³C nucleus has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range that covers all expected carbon signals (e.g., 0-220 ppm).

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the chemical shifts to the internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

-

Mix a small amount of the sample (approx. 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Grind the mixture to a fine powder.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, which can be coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation for LC-MS:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

LC-MS Parameters (Typical):

-

Ionization Source: Electrospray Ionization (ESI) is common for polar molecules like phenols and can be run in both positive and negative ion modes.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap analyzers can be used.

-

Scan Range: A wide mass range should be scanned to detect the molecular ion and its fragments (e.g., m/z 50-500).

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) to aid ionization.

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

-

Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation can be induced in the ion source or through tandem mass spectrometry (MS/MS) experiments.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characterization of this compound. For definitive analysis, it is recommended to acquire spectra on a certified reference standard of the compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Dihydroxy-4-Methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,3-dihydroxy-4-methoxyacetophenone, a valuable intermediate in the synthesis of various pharmaceutical compounds and natural products. The protocol is based on a two-step process involving the synthesis of the precursor 2,3,4-trihydroxyacetophenone, followed by a selective methylation reaction.

Overview of the Synthetic Pathway

The synthesis of this compound can be achieved through a two-step reaction sequence starting from the readily available pyrogallol (B1678534). The first step involves the Friedel-Crafts acylation of pyrogallol to form 2,3,4-trihydroxyacetophenone. The second, and more critical step, is the selective O-methylation of the 4-hydroxyl group of the trihydroxyacetophenone intermediate. This selective methylation is crucial for obtaining the desired product in good yield and purity.

Key Reaction Steps:

-

Step 1: Synthesis of 2,3,4-Trihydroxyacetophenone via Fries Rearrangement. The Fries rearrangement of pyrogallol acetate (B1210297) is a common method for the synthesis of polyhydroxyacetophenones. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.[1][2][3][4]

-

Step 2: Selective Methylation of 2,3,4-Trihydroxyacetophenone. The selective methylation of the 4-hydroxyl group is a key challenge. This can be achieved using a methylating agent like dimethyl sulfate (B86663) in the presence of a mild base. The regioselectivity of this reaction is influenced by the relative acidities of the different hydroxyl groups and the reaction conditions.

Experimental Protocols

Step 1: Synthesis of 2,3,4-Trihydroxyacetophenone

This protocol is adapted from established procedures for the Fries rearrangement of polyhydric phenols.

Materials:

-

Pyrogallol

-

Acetic anhydride (B1165640)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry nitrobenzene (B124822) (solvent)

-

Concentrated hydrochloric acid (HCl)

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Acetylation of Pyrogallol: In a round-bottom flask, dissolve pyrogallol (1 eq.) in acetic anhydride (1.5 eq.). Add a catalytic amount of concentrated sulfuric acid and stir the mixture at room temperature for 2 hours. Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate. Wash the organic layer with 5% NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain pyrogallol triacetate.

-

Fries Rearrangement: To a stirred solution of pyrogallol triacetate (1 eq.) in dry nitrobenzene, add anhydrous aluminum chloride (3.5 eq.) portion-wise at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 3 hours.

-

Work-up: Cool the reaction mixture and pour it onto crushed ice containing concentrated HCl. Extract the mixture with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield pure 2,3,4-trihydroxyacetophenone.

Step 2: Synthesis of this compound

This protocol for selective methylation is based on methods for the regioselective alkylation of polyphenols.

Materials:

-

2,3,4-Trihydroxyacetophenone

-

Dimethyl sulfate (DMS)

-

Potassium carbonate (K₂CO₃)

-

Acetone (B3395972) (dry)

-

Dilute hydrochloric acid (1 M HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,3,4-trihydroxyacetophenone (1 eq.) in dry acetone. Add anhydrous potassium carbonate (1.1 eq.) to the solution.

-

Methylation: To the stirred suspension, add dimethyl sulfate (1.05 eq.) dropwise at room temperature. After the addition, reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, filter the reaction mixture to remove potassium carbonate. Evaporate the acetone under reduced pressure. To the residue, add cold water and acidify with 1 M HCl to a pH of ~2-3.

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford pure this compound.

Data Presentation

| Parameter | Step 1: Synthesis of 2,3,4-Trihydroxyacetophenone | Step 2: Synthesis of this compound |

| Starting Material | Pyrogallol | 2,3,4-Trihydroxyacetophenone |

| Key Reagents | Acetic anhydride, Anhydrous AlCl₃ | Dimethyl sulfate, K₂CO₃ |

| Solvent | Nitrobenzene | Acetone |

| Reaction Temperature | 60-70 °C | Reflux |

| Reaction Time | 3 hours | 4-6 hours |

| Typical Yield | 60-70% | 75-85% |

| Purification Method | Column Chromatography | Column Chromatography |

Visualizations

Signaling Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow

Caption: Experimental workflow for the two-step synthesis.

References

Application Notes and Protocols for 2,3-Dihydroxy-4-Methoxyacetophenone as a Chromatographic Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxy-4-methoxyacetophenone is a naturally occurring phenolic compound with potential neuroprotective properties, making it a molecule of interest in pharmaceutical research and drug development.[1] Accurate quantification of this and related compounds is crucial for metabolism, pharmacokinetic, and quality control studies. These application notes provide a comprehensive guide to using high-purity this compound as a reference standard for chromatographic analysis.